3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
The synthesis of 3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction can be carried out under various conditions, including catalyst-free environments and acid-promoted conditions, to yield the desired product in good yields . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the molecule. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes . Its unique structure allows it to bind to specific receptors and proteins, thereby exerting its effects at the molecular level.
Comparison with Similar Compounds
3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:
Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate: This compound has a similar core structure but differs in the ester functional group.
3-(3,4-Diethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: This derivative contains additional ethoxy groups, which may alter its reactivity and biological activity. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities and applications.
Properties
IUPAC Name |
3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c1-5-7(3-11)9-12-4-8(10(15)16)6(2)14(9)13-5/h4H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUMHGDDWYNOLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C(=NN12)C)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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